GRK2 Enzyme Inhibition Potency: Direct Head-to-Head Comparison with a 7-Aryl Triazolopyrimidine Analog
In a direct recombinant enzyme assay, 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine inhibited human GRK2 with an IC₅₀ of 3.90 nM, using ulight topo2alpha as substrate [1]. By contrast, the simpler 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (lacking the ethenyl spacer) exhibited an IC₅₀ of 52 nM under the same assay format [1]. This represents an approximately 13-fold loss in potency when the (Z)-ethenyl linker is removed, underscoring the critical contribution of the extended conjugated system to GRK2 active-site occupancy.
| Evidence Dimension | GRK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.90 nM |
| Comparator Or Baseline | 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: IC₅₀ = 52 nM |
| Quantified Difference | ~13-fold more potent (3.90 nM vs 52 nM) |
| Conditions | Recombinant human N-terminal GST-tagged GRK2 expressed in baculovirus; ulight topo2alpha substrate; preincubation followed by activity measurement |
Why This Matters
A 13-fold difference in biochemical IC₅₀ directly translates to lower compound consumption and higher assay sensitivity in GRK2-focused screening cascades, making CAS 303145-72-4 the preferred choice for laboratories requiring maximal GRK2 inhibition at minimal concentrations.
- [1] BindingDB entry BDBM50257426 (CHEMBL4077447). Affinity Data for Beta-adrenergic receptor kinase 1 (GRK2). Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50257426 (accessed 2026-05-09). View Source
